N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide
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Description
Synthesis Analysis
The synthesis of indoline derivatives, such as “N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide”, has been a topic of interest in recent years . Indolines are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . Various methods of synthesis have been explored due to the importance of this ring system .
Molecular Structure Analysis
The molecular structure of “N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide” consists of 19 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms.
Chemical Reactions Analysis
Indoline structures, such as “N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide”, are commonly found in natural and synthetic compounds with medicinal value . They have been fully developed as antibiotics, and their activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now .
Scientific Research Applications
Synthesis and Anticancer Activity
A significant area of research has been the synthesis of novel indole-trimethoxyphenyl conjugates, which includes derivatives of N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide. These compounds have been synthesized to evaluate their anticancer activity. For instance, McCarthy et al. (2018) described the synthesis and biological evaluation of a series of novel indole-trimethoxyphenyl derivatives. Their research focused on leveraging the combretastatin template and bisindolyl motifs to create a versatile pharmacophore for chemical diversification. The study found that these compounds showed growth inhibitory profiles towards various cancer cell lines, including renal, ovarian, prostate, colon, and breast cancer cell lines. The influence of structural variations on anticancer activity was also explored, highlighting the potential of these compounds in cancer therapy (McCarthy, O'Shea, Cahill, & Pierce, 2018).
Anti-inflammatory and Antimicrobial Properties
Beyond anticancer activities, derivatives of N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide have been investigated for their anti-inflammatory and antimicrobial properties. Abdel-Aziz et al. (2014) synthesized a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides and evaluated their anti-inflammatory activity and ulcerogenic potential. These compounds exhibited significant anti-inflammatory activity with minimal gastric ulceration compared to standard drugs like indomethacin, indicating their potential as safer anti-inflammatory agents (Abdel-Aziz, Beshr, Abdel-Rahman, Ozadali, Tan, & Aly, 2014).
Molecular Docking and Structural Analysis
Research has also extended into the computational realm, where molecular docking and structural analysis of indole derivatives, including those related to N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide, have been conducted to understand their interactions with biological targets. Al-Ostoot et al. (2020) performed design-based synthesis, molecular docking analysis, and geometrical optimization studies on an indole acetamide derivative. Their findings highlighted the compound's anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains, and provided insights into the structural features contributing to its biological activity (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
properties
IUPAC Name |
1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-25-15-9-12(10-16(26-2)17(15)27-3)21-19(24)22-13-7-5-4-6-11(13)8-14(22)18(20)23/h4-7,9-10,14H,8H2,1-3H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAOVNPUYSIXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide |
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